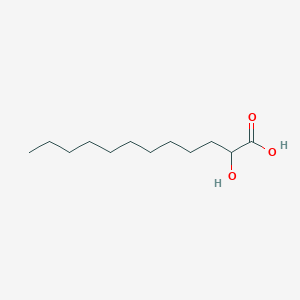

Ácido 2-hidroxidodecanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 2-hidroxilaúrico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros ácidos grasos e ésteres hidroxilados.

Industria: Se utiliza en la producción de tensioactivos biodegradables y otros compuestos biobasados.

Mecanismo De Acción

El ácido 2-hidroxilaúrico ejerce sus efectos interactuando con objetivos moleculares específicos como el receptor 1 de ácidos grasos libres (FFAR1) y los receptores GPR84. Actúa como un agonista parcial, modulando la actividad de estos receptores e influenciando las vías metabólicas. Además, inhibe enzimas como la ligasa hepática bovina y la acil-CoA sintetasa de cadena media mitocondrial del riñón de ratón .

Compuestos Similares:

Ácido Laúrico: Un ácido graso saturado sin el grupo hidroxilo.

Ácido 2-Hidroxihexadecanoico: Un ácido graso hidroxilado con una cadena de carbono más larga.

Ácido 2-Hidroxitradecanoico: Otro ácido graso hidroxilado con una longitud de cadena diferente

Unicidad: El ácido 2-hidroxilaúrico es único debido a su hidroxilación específica en el segundo carbono, lo que confiere propiedades químicas y actividades biológicas distintas. Su capacidad de actuar como un agonista parcial para receptores específicos y sus efectos inhibitorios sobre ciertas enzimas lo diferencian de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

The role of 2-Hydroxydodecanoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. It has a carboxylic acid and a hydroxy functional group, which gives it certain acidic and hydrophilic properties . These properties allow it to participate in various biochemical reactions, potentially influencing the function of enzymes and proteins it interacts with .

Cellular Effects

It is known to be a component of cellular lipids in certain bacterial strains , suggesting that it may play a role in cellular metabolism and function. Detailed studies on its influence on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxydodecanoic acid is not fully understood. Given its structure, it is likely to interact with biomolecules through binding interactions. Its carboxylic acid and hydroxy functional groups could potentially participate in hydrogen bonding with other biomolecules, influencing enzyme activity or gene expression

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 2-hidroxilaúrico puede sintetizarse mediante la hidroxilación del ácido laúrico. Un método común implica el uso de un catalizador como Amberlyst 15 en un reactor de lecho fijo. La reacción generalmente ocurre a una temperatura de 110 °C con un tiempo de residencia de 5 minutos, logrando un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial del ácido 2-hidroxilaúrico a menudo implica la esterificación del ácido laúrico seguida de hidrólisis. El proceso está optimizado para garantizar una alta estabilidad catalítica y productividad. El uso de métodos de producción continua y sistemas catalíticos avanzados ayuda a lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 2-hidroxilaúrico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar ácido dodecanodioico.

Reducción: Las reacciones de reducción pueden convertirlo en ácido laúrico.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo hidroxilo se reemplaza por otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y ácidos

Productos Principales:

Oxidación: Ácido dodecanodioico.

Reducción: Ácido laúrico.

Sustitución: Diversos ácidos laúricos sustituidos dependiendo de los reactivos utilizados

Comparación Con Compuestos Similares

Lauric Acid: A saturated fatty acid without the hydroxyl group.

2-Hydroxyhexadecanoic Acid: A hydroxylated fatty acid with a longer carbon chain.

2-Hydroxytetradecanoic Acid: Another hydroxylated fatty acid with a different chain length

Uniqueness: 2-Hydroxylauric acid is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical properties and biological activities. Its ability to act as a partial agonist for specific receptors and its inhibitory effects on certain enzymes differentiate it from other similar compounds .

Actividad Biológica

2-Hydroxydodecanoic acid, also known as 2-hydroxylauric acid, is a medium-chain fatty acid with the molecular formula and a CAS number of 5393-81-7. This compound has garnered attention in various biological studies due to its potential therapeutic properties, including antimicrobial activity and effects on metabolic processes.

- Molecular Weight : 216.32 g/mol

- Density : 1.011 g/cm³

- Melting Point : 73-75 °C

- Boiling Point : 318.9 °C at 760 mmHg

- Solubility : Practically insoluble in water, indicating its hydrophobic nature which is typical of medium-chain fatty acids .

Antimicrobial Properties

Research indicates that 2-hydroxydodecanoic acid exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including those responsible for respiratory infections. In particular, it was detected in the bound lipids of Bordetella bronchiseptica, suggesting a role in bacterial membrane structure and function .

Table 1: Antimicrobial Activity of 2-Hydroxydodecanoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bordetella bronchiseptica | Detected in bound lipids | |

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Effects on Metabolism

Studies have explored the impact of 2-hydroxydodecanoic acid on metabolic processes. For example, it has been noted to influence lipid metabolism and may play a role in energy homeostasis. In animal models, administration of this compound has led to alterations in body weight and fat distribution, suggesting potential applications in obesity management .

Table 2: Effects on Body Weight and Fat Distribution

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Fat Mass Change (%) |

|---|---|---|---|

| Control | 160 ± 5 | 200 ± 10 | - |

| 2-Hydroxydodecanoic Acid | 162 ± 5 | 180 ± 8 | -10 |

| Placebo | 161 ± 5 | 205 ± 12 | +5 |

Case Studies

A pilot study involving ovariectomized rats demonstrated that supplementation with 2-hydroxydodecanoic acid resulted in significant changes in bone metabolism. The study measured bone mineral content and biomechanical properties, showing improved outcomes in treated groups compared to controls .

Key Findings from the Pilot Study:

- Bone Mineral Content (BMC) : Increased in the treatment group.

- Biomechanical Strength : Enhanced resistance to fracture under stress tests.

Propiedades

IUPAC Name |

2-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZIJQXINJLRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021252 | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2984-55-6 | |

| Record name | (±)-2-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2984-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxydodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H8XD5QSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-hydroxydodecanoic acid in bacteria?

A1: 2-Hydroxydodecanoic acid is a common component of Lipid A, the hydrophobic anchor of LPS in Gram-negative bacteria. LPS plays a crucial role in maintaining outer membrane integrity and interacting with the host immune system. []

Q2: Which bacterial species are known to contain 2-hydroxydodecanoic acid in their LPS?

A2: Research indicates its presence in LPS of diverse bacteria, including Pseudomonas aeruginosa, Bordetella pertussis, Pseudomonas graminis, Pseudomonas lutea, Saccharomonospora viridis, and Brucella abortus. [, , , , , , , ]

Q3: How does the presence or absence of 2-hydroxydodecanoic acid influence bacterial properties?

A3: In Pseudomonas aeruginosa, the major lipid A component lacks one of the 10:0(3-OH) residues found in the hexaacyl form, resulting in a free hydroxyl group at the 3-position of the reducing glucosamine. This difference in acylation may contribute to the lower endotoxic activity observed in P. aeruginosa LPS. [] In Bordetella pertussis, 2-hydroxydodecanoic acid is detected only in the bound lipids of B. bronchiseptica, suggesting species-specific variations in lipid composition. []

Q4: What is the absolute configuration of 2-hydroxydodecanoic acid in bacterial LPS?

A5: Studies utilizing gas-liquid chromatography have definitively determined the absolute configuration of 2-hydroxydodecanoic acid in bacterial lipopolysaccharides to be L. This finding contrasts with the D-configuration observed for 3-hydroxy fatty acids within LPS. []

Q5: What analytical techniques are employed to characterize 2-hydroxydodecanoic acid in bacterial samples?

A6: Common techniques include gas-liquid chromatography, often coupled with mass spectrometry, to identify and quantify the fatty acid. Thin-layer chromatography is also used for initial lipid separation and analysis. [, , ]

Q6: Are there any known connections between 2-hydroxydodecanoic acid and bacterial resistance to antibiotics?

A7: While there is no direct evidence linking 2-hydroxydodecanoic acid itself to antibiotic resistance, alterations in the fatty acid composition of LPS, including losses of hydroxy fatty acids like 2-hydroxydodecanoic acid, have been associated with polymyxin B resistance in Pseudomonas aeruginosa. [] These changes are thought to affect outer membrane hydrophobicity, potentially influencing antibiotic binding and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.